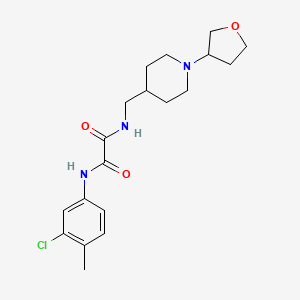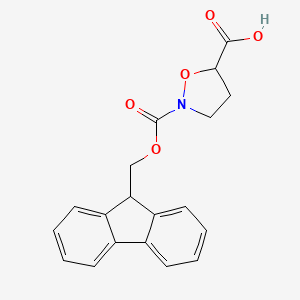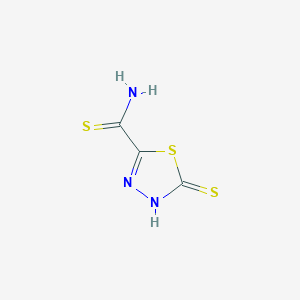
(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one" is a type of organic molecule that is likely to possess interesting chemical and physical properties due to the presence of both an amino group attached to a phenyl ring and a bromofuran moiety. Although the specific compound is not directly studied in the provided papers, similar compounds with bromophenyl and furan components have been synthesized and analyzed, suggesting potential applications in fields such as nonlinear optics, antimicrobial and anticancer therapies, and enzyme inhibition .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an acetophenone derivative with an aldehyde in the presence of a base, such as sodium hydroxide, in a solvent like ethanol. For instance, a compound with a dimethylamino group was synthesized using 4-bromoacetophenone and N,N-dimethyl benzaldehyde . This suggests that the synthesis of the compound might follow a similar pathway, potentially involving an aminophenyl acetophenone and a bromofuran aldehyde.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and UV spectrometry. Density Functional Theory (DFT) calculations have been employed to predict the structural and spectroscopic data, which are then compared with experimental results for validation . These studies provide insights into the geometric parameters, vibrational frequencies, and electronic properties of the molecules.
Chemical Reactions Analysis
The reactivity of these compounds can be assessed using quantum-molecular descriptors such as Fukui functions and bond dissociation energies (BDE). These descriptors help identify reactive sites within the molecule and predict its behavior in various chemical reactions. For example, the reactivity of a bromophenyl compound with a trifluoromethoxy group was studied to understand its potential as an inhibitor for the MOA-B enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various computational and experimental methods. Nonlinear optical features, thermodynamic properties, and molecular electrostatic potential (MEP) have been outlined theoretically . Additionally, molecular dynamics simulations have been used to assess the interaction of molecules with water, providing information on solubility and degradation properties . Antimicrobial and anticancer activities have also been evaluated, indicating potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Environmental and Biological Impact Studies
- Environmental Concentrations and Toxicology : Research on related brominated compounds, such as 2,4,6-tribromophenol, highlights their environmental presence and toxicological impacts. These studies indicate the relevance of understanding the environmental fate and biological effects of brominated organic compounds, which could extend to the compound of interest due to structural similarities (Koch & Sures, 2018).
Advanced Materials and Chemical Synthesis
- Sustainable Polymer and Material Synthesis : The conversion of biomass into furan derivatives, including research into 5-hydroxymethylfurfural (HMF) and its derivatives, demonstrates the potential for creating new polymers and functional materials from renewable resources. Such research indicates the broader interest in furan derivatives for advanced material science applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Discovery and Biomedical Applications
- Antineoplastic Agent Development : The discovery and investigation of certain bis-benzylidene piperidone derivatives as antineoplastic agents suggest a pathway for the development of novel cancer therapies. This research area could potentially relate to the exploration of "(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one" for similar applications, given its structural features that may lend itself to biological activity (Hossain, Enci, Dimmock, & Das, 2020).
Antimicrobial Research
- Antimicrobial Potential of Chitosan : The investigation into chitosan and its antimicrobial properties underlines the growing interest in biopolymers and naturally derived compounds for combating microbial resistance. Research into structurally unique compounds like "(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one" could reveal novel antimicrobial mechanisms or enhance existing treatments (Raafat & Sahl, 2009).
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-13-8-6-11(17-13)5-7-12(16)9-1-3-10(15)4-2-9/h1-8H,15H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUKGHIUNSUYLL-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)